molecular formula C12H13N3O4S B2944074 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1226443-22-6

3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2944074
CAS No.: 1226443-22-6
M. Wt: 295.31
InChI Key: HOLOQWPMNLHKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is attached to a benzene ring via a sulfonamide group, and also has an acetyl group and a methyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Beta3 Adrenergic Receptor Agonist

  • A study identified a compound (5-n-Pentyl oxadiazole substituted benzenesulfonamide 8) as a potent and selective beta3 adrenergic receptor agonist, with high oral bioavailability in dogs and rats, suggesting potential in metabolic and cardiovascular research (Feng et al., 2000).

Anti-Inflammatory, Antioxidant, Anticancer Activities

  • Research on N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives of benzenesulfonamides revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed potential therapeutic applications without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Antimicrobial and Anti-HIV Activity

  • Novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety were prepared and exhibited significant antimicrobial and anti-HIV activities, highlighting their potential in infectious disease research (Iqbal et al., 2006).

Photodynamic Therapy for Cancer Treatment

  • A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing promising properties for photodynamic therapy, a cancer treatment method (Pişkin et al., 2020).

Antimalarial Activity

  • Research on new chiral and achiral benzenesulfonamides incorporating 1, 3, 4-oxadiazole and amino acid moieties showed potential antimalarial activity and the ability to inhibit hem polymerization, suggesting applications in malaria treatment (Zareef et al., 2007).

Inhibitors of Human Carbonic Anhydrase Isoenzymes

  • Compounds designed as N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were screened as inhibitors of human carbonic anhydrase isoenzymes I, II, VII, and XII. Some showed modest inhibition, suggesting potential in developing selective inhibitors (Mishra et al., 2016).

Anti-Bacterial Study

  • N-substituted derivatives of a related compound were synthesized and exhibited moderate to significant antibacterial activity, indicating their potential use in antibiotic research (Khalid et al., 2016).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Properties

IUPAC Name

3-acetyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8(16)10-4-3-5-11(6-10)20(17,18)13-7-12-14-9(2)15-19-12/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLOQWPMNLHKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.